
Ganetespib
Descripción general
Descripción
Ganetespib es un potente inhibidor de segunda generación de la proteína de choque térmico 90 (Hsp90), que consiste estructuralmente en una porción de resorcinol y un núcleo de triazolona . Ha mostrado una robusta actividad anticancerígena contra una amplia variedad de líneas celulares tumorales, donde la exposición provocó la degradación de muchas proteínas cliente de Hsp90 bien conocidas . This compound se encuentra actualmente en investigación para el tratamiento de diversos cánceres, incluido el cáncer de mama, el cáncer de pulmón de células pequeñas, la leucemia mieloide aguda y el síndrome mielodisplásico .
Mecanismo De Acción
Ganetespib ejerce su acción uniéndose al bolsillo de ATP en el extremo N-terminal de Hsp90, lo que lleva a la regulación descendente de los niveles de proteínas cliente de Hsp90 . Esta inhibición da como resultado la degradación de las proteínas cliente que son esenciales para la supervivencia y proliferación de las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen las vías PI3K/Akt/NF-κB, Raf/MEK/ERK y JAK/STAT3, que son críticas para el crecimiento, diferenciación y supervivencia celular .
Análisis Bioquímico
Biochemical Properties
Ganetespib functions by inhibiting the activity of heat shock protein 90 (Hsp90), a molecular chaperone involved in the posttranslational folding, stability, and function of its client proteins. These client proteins include various kinases, hormone receptors, and other signaling molecules that are essential for cell growth, differentiation, and survival. By binding to the ATP-binding domain of Hsp90, this compound disrupts its chaperone function, leading to the degradation of client proteins such as epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and insulin-like growth factor-1 receptor (IGF-1R) .
Cellular Effects
This compound has been shown to induce apoptosis and growth arrest in a variety of cancer cell lines, including lung cancer, prostate cancer, and leukemia. It exerts its effects by disrupting multiple oncogenic signaling pathways, such as the PI3K/Akt/NF-κB, Raf/MEK/ERK, and JAK/STAT3 pathways. This disruption leads to the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis and metastasis . Additionally, this compound has been found to cause the degradation of key signaling proteins, thereby impairing cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound binds to the ATP-binding domain of heat shock protein 90 (Hsp90), inhibiting its chaperone activity. This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins, which are crucial for the growth and survival of cancer cells. The degradation of these client proteins results in the disruption of multiple signaling pathways, ultimately leading to cell death. This compound has shown greater potency and efficacy compared to other Hsp90 inhibitors, such as 17-allylamino-17-demethoxygeldanamycin (17-AAG), due to its unique resorcinolic triazolone structure .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated sustained antitumor activity even with short exposure times. Studies have shown that this compound can induce rapid degradation of Hsp90 client proteins and maintain its activity over extended periods. The compound has also exhibited stability and minimal degradation in various in vitro and in vivo models . Long-term studies have indicated that this compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity to normal tissues .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. Higher doses of this compound have shown greater antitumor efficacy, with significant growth inhibition and tumor regression observed in various xenograft models. At very high doses, some toxic effects have been reported, including weight loss and mild liver toxicity . Optimal dosing regimens have been identified to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The compound is then excreted through the bile and urine. Studies have shown that this compound can affect metabolic flux and alter the levels of various metabolites in cancer cells. By inhibiting Hsp90, this compound disrupts the function of key metabolic enzymes and pathways, leading to changes in cellular metabolism .
Transport and Distribution
This compound is efficiently transported and distributed within cells and tissues. It has been shown to penetrate tumor tissues effectively, including hypoxic regions that are typically resistant to other therapies. The compound interacts with various transporters and binding proteins, facilitating its accumulation in cancer cells. This efficient distribution contributes to its potent antitumor activity .
Subcellular Localization
This compound primarily localizes to the cytoplasm, where it interacts with heat shock protein 90 (Hsp90) and its client proteins. The compound has been found to accumulate in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on protein folding and stability. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, enhancing its therapeutic efficacy .
Métodos De Preparación
Ganetespib se sintetiza a través de una serie de reacciones químicas que implican la formación de un compuesto de triazolona que contiene resorcinol. La ruta sintética generalmente implica el uso de dimetilsulfóxido (DMSO) como solvente y varios reactivos para lograr la estructura química deseada . Los métodos de producción industrial para this compound implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Ganetespib sufre varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
Ganetespib tiene una amplia gama de aplicaciones de investigación científica, particularmente en el campo de la terapia contra el cáncer. Ha mostrado promesa en pruebas preclínicas contra diversos cánceres, incluido el cáncer de pulmón, el cáncer de próstata y la leucemia . Se ha encontrado que this compound causa apoptosis y detención del crecimiento en las células cancerosas, lo que lo convierte en un posible candidato para el tratamiento del cáncer . Además, this compound se está probando en ensayos clínicos de fase II como terapia de primera línea para el cáncer de mama metastásico . Más allá de la terapia contra el cáncer, la capacidad de this compound para inhibir Hsp90 lo convierte en una herramienta valiosa para estudiar el papel de las proteínas de choque térmico en varios procesos biológicos .
Comparación Con Compuestos Similares
Ganetespib es estructuralmente distinto de los inhibidores de Hsp90 de primera generación, como la geldanamicina y sus derivados . A diferencia de estos compuestos, this compound es un inhibidor de triazolona resorcinólico, que le confiere propiedades y ventajas únicas . Compuestos similares a this compound incluyen otros inhibidores de Hsp90 como la 17-alilamino-17-desmetoxigeldanamicina (17-AAG) y otros inhibidores de segunda generación . This compound ha mostrado una mayor potencia y un perfil de seguridad superior en comparación con estos compuestos similares .
Actividad Biológica
Ganetespib is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a crucial role in the stabilization and function of various oncogenic proteins. The inhibition of HSP90 by this compound has been associated with significant biological activity across multiple cancer types, including melanoma, lung cancer, and breast cancer. This article discusses the mechanisms of action, efficacy, and clinical implications of this compound, supported by case studies and research findings.
This compound exerts its biological effects primarily through the inhibition of HSP90, leading to the degradation of its client proteins. This results in the disruption of multiple signaling pathways critical for tumor growth and survival:
- Inhibition of Oncogenic Signaling : this compound interferes with pathways such as PI3K/Akt and Raf/MEK/ERK, which are essential for cell proliferation and survival. By degrading client proteins like HER2, EGFR, and mutant kinases (e.g., BCR-ABL), this compound effectively reduces tumor cell viability .
- Induction of Apoptosis : Studies have shown that this compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of pro-apoptotic factors. For instance, treatment with this compound resulted in increased levels of p21^Cip1 and p27^Kip1, which are associated with cell cycle regulation .
Preclinical Findings
This compound has demonstrated potent cytotoxicity in various cancer cell lines. Research indicates that it is at least 20-fold more potent than its predecessor, 17-AAG, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range . Notable findings include:
- Melanoma Models : In vitro studies showed that this compound treatment led to significant downregulation of cyclins and CDKs, indicating its potential to halt cell cycle progression .
- Lung Cancer Models : this compound exhibited substantial antitumor activity in xenograft models, leading to tumor regression in several cases .
Clinical Trials
This compound has been evaluated in several clinical trials, showcasing its efficacy as a monotherapy and in combination with other agents:
- Phase II Studies : A multicenter Phase II study involving patients with advanced non-small cell lung cancer (NSCLC) reported promising progression-free survival (PFS) rates. The study highlighted that patients treated with this compound experienced prolonged disease stabilization .
- Combination Therapy : In a randomized Phase III trial assessing this compound combined with docetaxel for advanced adenocarcinoma of the lung, preliminary results indicated improved outcomes compared to docetaxel alone .
Case Study 1: Melanoma
In a study focusing on melanoma patients treated with this compound, significant reductions in tumor size were observed. Patients exhibited increased levels of apoptotic markers post-treatment, correlating with the downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study 2: Breast Cancer
A trial evaluating this compound's efficacy in high-risk early-stage breast cancer revealed that patients receiving this compound showed higher pathologic complete response (pCR) rates compared to control groups. Specifically, pCR rates were 38% for triple-negative breast cancer patients treated with this compound versus 22% for controls .
Summary Table of Clinical Findings
Study Type | Cancer Type | Treatment Regimen | Key Findings |
---|---|---|---|
Phase II | NSCLC | This compound Monotherapy | Promising PFS rates; disease stabilization |
Phase III | Adenocarcinoma | This compound + Docetaxel | Improved outcomes vs. docetaxel alone |
Neoadjuvant Study | Breast Cancer | This compound + Chemotherapy | Higher pCR rates in triple-negative cohort |
Propiedades
IUPAC Name |
3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQIUULWULRNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025663 | |
Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888216-25-9 | |
Record name | Ganetespib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888216259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganetespib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12047 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dihydro-5-[2,4-dihydroxy-5-isopropylphenyl]-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GANETESPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E8412Y946 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Ganetespib is a small molecule inhibitor of heat shock protein 90 (Hsp90). [, ] It binds to the ATP-binding pocket of Hsp90, preventing the chaperone from binding ATP and adopting the conformation required for its function. [, ] Hsp90 is essential for the proper folding, stability, and function of hundreds of client proteins, many of which are involved in oncogenesis. [, , , ] By inhibiting Hsp90, this compound promotes the degradation of these client proteins, ultimately disrupting multiple oncogenic signaling pathways. [, , , , , , , , , , , , , ] These pathways include those involved in proliferation, survival, angiogenesis, cell cycle regulation, and DNA damage repair. [, , , , , ]
ANone: The provided scientific research does not delve into the specific spectroscopic data of this compound. For detailed information on its molecular formula and weight, it is recommended to refer to publicly available chemical databases like PubChem or ChemSpider.
ANone: The provided research primarily focuses on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under various conditions, and performance in non-biological applications is not discussed.
A: this compound is not described as possessing catalytic properties. Its mechanism of action revolves around inhibiting the chaperone function of Hsp90, not catalyzing chemical reactions. [, ] The research highlights its selectivity for cancer cells due to their reliance on Hsp90 for the stability of oncogenic proteins. [, ]
ANone: The provided research abstracts do not explicitly mention the use of computational chemistry, simulations, or QSAR models in the development or study of this compound.
A: While the provided research confirms this compound's classification as a "resorcinolic triazolone inhibitor," [, ] specific details on SAR studies and the impact of structural modifications are not discussed.
ANone: Information on the stability of this compound under various conditions and specific formulation strategies is not elaborated upon in the provided research abstracts.
ANone: The provided research abstracts, being primarily focused on preclinical and early clinical findings, do not delve into the specifics of SHE (Safety, Health, and Environment) regulations, compliance, or risk minimization strategies related to this compound.
A: Research indicates that this compound is rapidly eliminated from plasma and normal tissues, but displays a longer half-life in tumor tissues, supporting a once-weekly dosing schedule. [] The compound effectively inhibits tumor growth in various preclinical models, both as a single agent and in combination with other therapies. [, , , , , , , , ] More detailed information on ADME is not provided in the abstracts.
A: Extensive preclinical studies have investigated this compound's efficacy using in vitro cell-based assays and in vivo animal models. [, , , , , , , , ] These studies demonstrated its activity against a wide range of cancer types, including breast cancer, lung cancer, melanoma, and colorectal cancer. [, , , , , , , , , , , , , , ] Several clinical trials have been conducted to evaluate this compound as a single agent or in combination with chemotherapy in various cancer types. [, , , , , , , , , , , ] While some trials showed promising early results, including tumor shrinkage and improved progression-free survival, a Phase III trial in lung cancer was halted early due to futility. [, ]
ANone: The provided research abstracts do not mention specific drug delivery or targeting strategies employed with this compound.
A: Research suggests that patients with higher expression of the drug-metabolizing enzyme UDP-glucuronosyltransferase 1A (UGT1A) may be more likely to develop resistance to this compound. [] Elevated lactate dehydrogenase (LDH) levels have also been investigated as a potential biomarker of response. [] Further research is needed to identify reliable biomarkers for predicting efficacy, monitoring response, and identifying potential adverse effects.
A: Several analytical techniques have been employed in this compound research, including Western blotting for assessing client protein degradation, cell viability assays for determining IC50 values, flow cytometry for cell cycle analysis, and reverse phase protein array (RPPA) for studying signaling pathway modulation. [, , , , , , , , , , , ] Additionally, isotope labeling and LC-MS/MS have been used to determine Hsp90 occupancy by this compound in cancer cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.